

Validation of Tetradecyltrimethylammonium Chloride: A Comparative Performance Analysis

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Compound of Interest

Compound Name: *Tetradecyltrimethylammonium chloride*

Cat. No.: *B1210622*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental performance of **tetradecyltrimethylammonium chloride** (TDTMAC) against other relevant cationic surfactants. The information presented is intended to support researchers and professionals in drug development and other scientific fields in making informed decisions regarding the selection of appropriate excipients and active agents. This document summarizes key performance data from published studies and outlines the experimental methodologies used to obtain these results.

Comparative Performance Data

The following tables summarize quantitative data from studies comparing the physicochemical properties and biological activities of TDTMAC and its alternatives.

Table 1: Physicochemical Properties of Cationic Surfactants

Property	Tetradecyltrimethylammonium Chloride (TDTMAC)	Cetyltrimethylammonium Chloride (CTAC)	Cetyltrimethylammonium Bromide (CTAB)	Dodecyltrimethylammonium Chloride (DTAC)	Source(s)
Molecular Formula	C ₁₇ H ₃₈ ClN	C ₁₉ H ₄₂ ClN	C ₁₉ H ₄₂ BrN	C ₁₅ H ₃₄ ClN	[1][2]
Molecular Weight (g/mol)	291.95	320.00	364.45	263.89	[1][2]
Critical Micelle Concentration (CMC)	Data not available	Data not available	Data not available	Data not available	

Table 2: Antimicrobial Efficacy of Cationic Surfactants

Organism	Tetradecyltrimethylammonium Chloride (TDTMAC)	Cetyltrimethylammonium Chloride (CTAC)	Benzalkonium Chloride	Source(s)
Candida albicans	Data not available	MIC: 8 µg/mL	Data not available	[3]
Candida tropicalis	Data not available	MIC: 4 µg/mL	Data not available	[3]
Candida glabrata	Data not available	MIC: 2 µg/mL	Data not available	[3]
Escherichia coli	Data not available	MIC: 20 mg/L (in broth)	MIC data available	[4][5]
Staphylococcus aureus	Data not available	Data not available	MIC data available	[5]

MIC: Minimum Inhibitory Concentration

Table 3: Cytotoxicity of Cationic Surfactants

Cell Line	Tetradecyltrimethylammonium Chloride (TDTMAC)	Cetyltrimethylammonium Chloride (CTAC)	General Trend for Cationic Surfactants	Source(s)
HeLa Cells	Data not available	IC ₅₀ data available	More toxic than anionic, amphoteric, and non-ionic surfactants	[6]
Rabbit Corneal Epithelial Cells	Data not available	Data not available	Cationic > Anionic = Amphoteric > Non-ionic	[7]

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and validation of the presented findings.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common procedure:

- Preparation of Antimicrobial Stock Solution: A stock solution of the test surfactant (e.g., TDTMAC or CTAC) is prepared in an appropriate solvent.

- **Serial Dilutions:** A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- **Inoculation and Incubation:** Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
- **Reading the Results:** The MIC is determined as the lowest concentration of the surfactant at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the test surfactant. A control group with untreated cells is also included.
- **Incubation:** The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
- **Addition of MTT Reagent:** The treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
- **Solubilization of Formazan:** The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value can be calculated from the dose-response curve.[8]

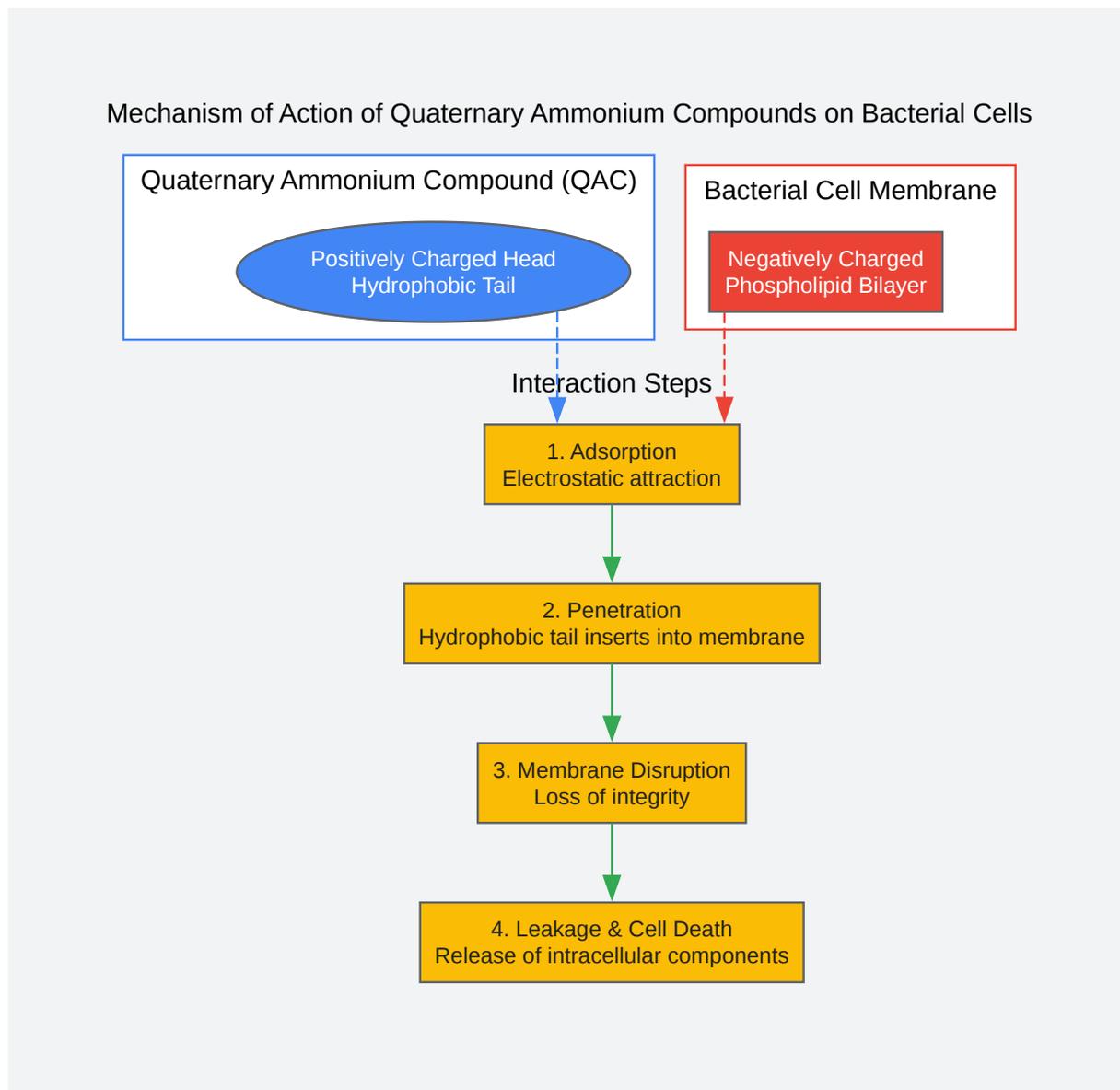
Measurement of Bacterial Membrane Potential

Changes in bacterial membrane potential upon treatment with surfactants can be measured using voltage-sensitive fluorescent dyes like DiSC₃(5).

- **Bacterial Culture:** Bacteria are grown to the mid-logarithmic phase.
- **Cell Suspension Preparation:** The bacterial cells are harvested, washed, and resuspended in a suitable buffer or medium to a specific optical density (e.g., OD₆₀₀ of 0.2).[9]
- **Dye Loading:** The voltage-sensitive dye (e.g., DiSC₃(5) at a final concentration of 1-2 μM) is added to the cell suspension and incubated to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.[9]
- **Baseline Fluorescence Measurement:** The baseline fluorescence is recorded using a fluorometer.
- **Treatment:** The test surfactant is added to the cell suspension.
- **Fluorescence Monitoring:** The change in fluorescence is monitored over time. Depolarization of the cell membrane causes the release of the dye into the medium, resulting in an increase in fluorescence. The rate and extent of fluorescence increase are indicative of the membrane-disrupting activity of the surfactant.[9][10][11][12][13]

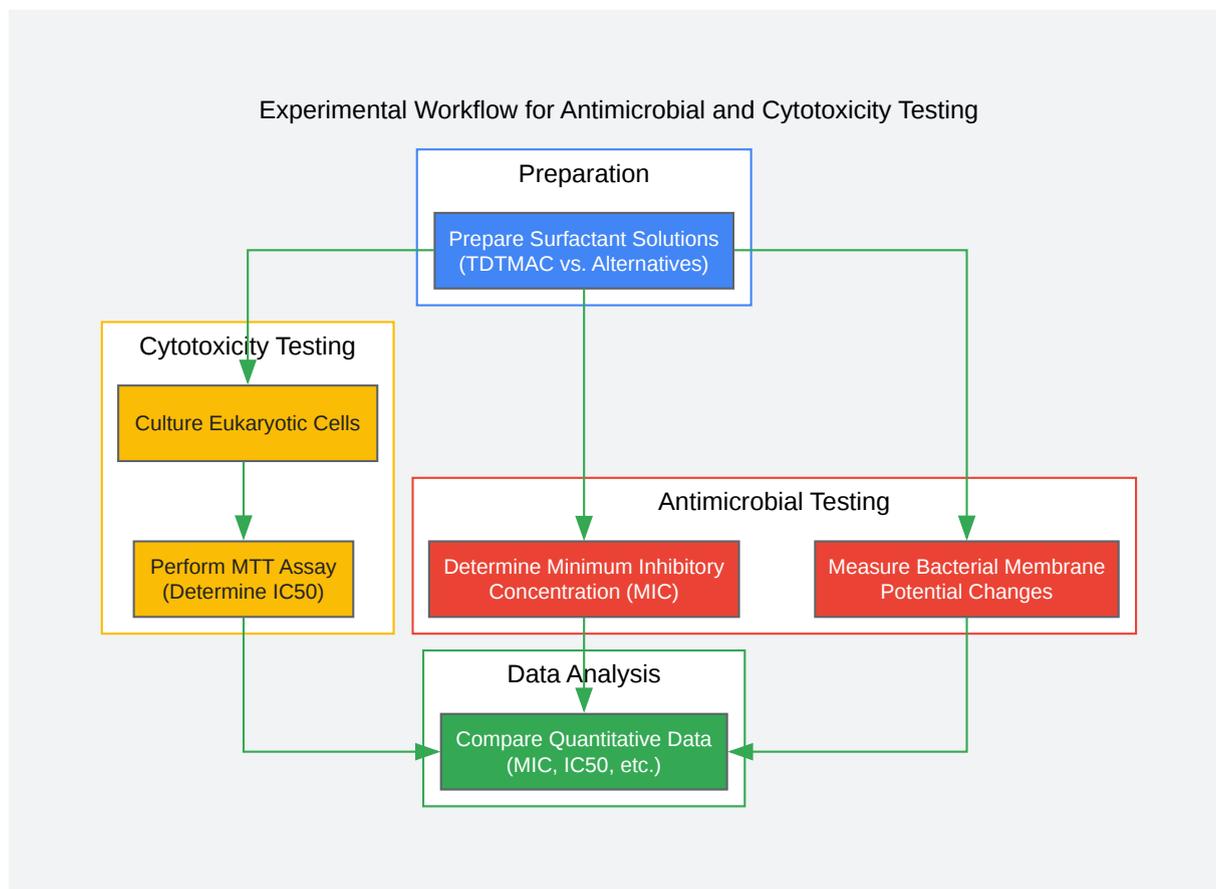
Mechanism of Action and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action of quaternary ammonium compounds and a typical experimental workflow for evaluating their performance.



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Caption: Mechanism of action of quaternary ammonium compounds on bacterial cells.



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